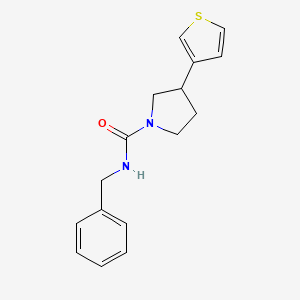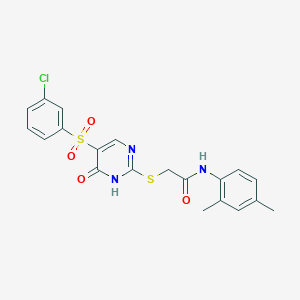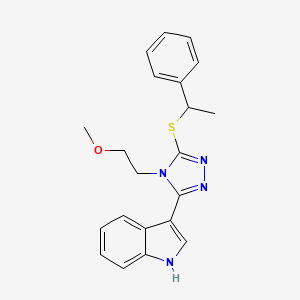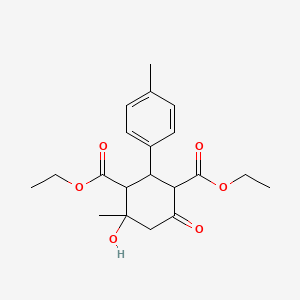![molecular formula C5H5N5S B2600058 7-Hydrazino-thiazolo[5,4-d]pyrimidine CAS No. 21308-93-0](/img/structure/B2600058.png)
7-Hydrazino-thiazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazino-thiazolo[5,4-d]pyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including 7-Hydrazino-thiazolo[5,4-d]pyrimidine, involves numerous methods . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . The reactions were established using both conventional methods and microwave-assisted irradiation .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 7-Hydrazino-thiazolo[5,4-d]pyrimidine would be similar, with additional functional groups attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines, including 7-Hydrazino-thiazolo[5,4-d]pyrimidine, can undergo a variety of chemical reactions . For instance, thiazolopyrimidine derivatives reacted with carbon disulphide to produce 11-aryl-11H-1,2,3,4,7,8,9,10-octahydropyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidine-2,4,8,10-tetrathione .Scientific Research Applications
Antiproliferative Activity
A series of thiazolo[5,4-d]pyrimidine derivatives, including 7-Hydrazino-thiazolo[5,4-d]pyrimidine, were designed and evaluated for their antiproliferative activities on cancer cell lines . This compound has shown promising results in inhibiting the proliferation of cancer cells .
Atom Replacement Strategy
The compound has been used in the atom replacement strategy based on biologically validated scaffolds . This strategy involves the design and synthesis of thiazolo[5,4-d]pyrimidine derivatives .
Synthesis of Pyrimidine Derivatives
7-Hydrazino-thiazolo[5,4-d]pyrimidine has been used in the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization . This method provides a new protocol for the synthesis of pyrimidine derivatives .
Structure-Activity Relationship Studies
This compound has been used in structure-activity relationship studies, which are carried out to understand the relationship between the structure of a molecule and its biological activity . These studies have shown that most of the target compounds had good inhibition against the tested cell lines .
Designing New Derivatives
The potency and low toxicity of 7-Hydrazino-thiazolo[5,4-d]pyrimidine make it an attractive scaffold for designing new derivatives selectively targeting specific cells . For example, compound 7i, a derivative of thiazolo[5,4-d]pyrimidine, exhibited potent inhibition against human gastric cancer cells MGC-803 and HGC-27 .
Biomedical Materials
7-Hydrazino-thiazolo[5,4-d]pyrimidine is also used in the field of biomedical materials. However, the specific applications in this field are not detailed in the available resources.
Mechanism of Action
Target of Action
Thiazolo[5,4-d]pyrimidine derivatives have been reported to exhibit antiproliferative activities against several human cancer cell lines . This suggests that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may interact with cellular targets that regulate cell proliferation.
Biochemical Pathways
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activities , suggesting that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Some thiazolo[5,4-d]pyrimidine derivatives have been reported to possess good drug-likeness profiles , suggesting that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may have favorable pharmacokinetic properties that impact its bioavailability.
Result of Action
Thiazolo[5,4-d]pyrimidine derivatives have been reported to exhibit antiproliferative activities , suggesting that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may lead to inhibition of cell proliferation.
Action Environment
The synthesis of thiazolo[5,4-d]pyrimidine derivatives has been reported to be influenced by environmental factors such as temperature and solvent , suggesting that the action of 7-Hydrazino-thiazolo[5,4-d]pyrimidine may also be influenced by environmental conditions.
Future Directions
The potency and low toxicity of compound 7i make the thiazolo[5,4-d]pyrimidine an attractive scaffold for designing new derivatives selectively targeting MGC-803 cells . This suggests that 7-Hydrazino-thiazolo[5,4-d]pyrimidine and its derivatives could be promising candidates for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-7-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-10-4-3-5(8-1-7-4)11-2-9-3/h1-2H,6H2,(H,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERNGNNLBDXXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC=N2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2599975.png)
![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2599982.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)





![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2599993.png)

![N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2599996.png)
![4-chloro-2-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2599997.png)